2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
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Overview
Description
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylideneamino group, a tetrahydrobenzo[b]thiophene ring, and a carbonitrile group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the condensation of 3-allyl-2-hydroxybenzaldehyde with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new drugs for various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: Unique due to its combination of functional groups and structural features.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar in having a benzene ring with functional groups, but differs in its applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
5302-68-1 |
---|---|
Molecular Formula |
C19H18N2OS |
Molecular Weight |
322.4g/mol |
IUPAC Name |
2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2OS/c1-2-6-13-7-5-8-14(18(13)22)12-21-19-16(11-20)15-9-3-4-10-17(15)23-19/h2,5,7-8,12,22H,1,3-4,6,9-10H2/b21-12+ |
InChI Key |
KXYVKWIQJDJPNI-CIAFOILYSA-N |
SMILES |
C=CCC1=C(C(=CC=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)O |
Origin of Product |
United States |
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